An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine
An In-depth Technical Guide to 3-Bromo-2-isopropoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-isopropoxypyridine, a halogenated pyridine derivative of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, physicochemical properties, a representative synthetic protocol, and its potential reactivity, particularly in cross-coupling reactions relevant to drug discovery. Due to the limited availability of direct experimental data, this guide leverages information from closely related analogs to provide a thorough and practical resource for researchers.
Chemical Structure and Properties
3-Bromo-2-isopropoxypyridine is a substituted pyridine ring bearing a bromine atom at the 3-position and an isopropoxy group at the 2-position. This unique arrangement of functional groups makes it a valuable building block for the synthesis of more complex molecules.
Table 1: Physicochemical and Spectroscopic Data for 3-Bromo-2-isopropoxypyridine
| Property | Value | Source |
| Molecular Formula | C₈H₁₀BrNO | PubChem[1] |
| Molecular Weight | 216.07 g/mol | PubChem[1] |
| Canonical SMILES | CC(C)OC1=NC=CC=C1Br | PubChem[1] |
| InChIKey | UHQQSDAMSSVOQU-UHFFFAOYSA-N | PubChem[1] |
| Appearance | Not specified (likely a liquid or low-melting solid) | Inferred |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available (expected to be soluble in common organic solvents) | Inferred |
| Predicted ¹H-NMR | Signals expected for the isopropoxy group (a septet and a doublet) and three aromatic protons on the pyridine ring. | Inferred from related structures |
| Predicted ¹³C-NMR | Signals expected for the isopropyl group carbons and five distinct signals for the pyridine ring carbons. | Inferred from related structures |
| Predicted IR Spectrum | Characteristic peaks for C-H (aliphatic and aromatic), C-O (ether), and C-N stretching, as well as C-Br stretching. | Inferred from related structures |
| Mass Spectrometry (Predicted) | [M+H]⁺: 216.0019, [M+Na]⁺: 237.9838 | PubChem[1] |
Synthesis of 3-Bromo-2-isopropoxypyridine
A common and effective method for the synthesis of 3-Bromo-2-isopropoxypyridine is the Williamson ether synthesis. This reaction involves the O-alkylation of 3-bromo-2-hydroxypyridine with an isopropyl halide in the presence of a base.
Experimental Protocol: Williamson Ether Synthesis
Materials:
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3-Bromo-2-hydroxypyridine
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2-Bromopropane (or 2-iodopropane)
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Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
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Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
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Diethyl ether or Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromo-2-hydroxypyridine (1.0 equivalent).
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Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the starting material.
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Base Addition: Carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C. If using potassium carbonate, it can be added directly with the starting material.
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Alkoxide Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the corresponding alkoxide.
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Alkylating Agent Addition: Slowly add 2-bromopropane (1.2 equivalents) to the reaction mixture.
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Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up:
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Once the reaction is complete, cool the mixture to room temperature.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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Filter off the drying agent and concentrate the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-2-isopropoxypyridine.
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Caption: Workflow for the synthesis of 3-Bromo-2-isopropoxypyridine via Williamson ether synthesis.
Reactivity and Applications in Drug Development
The chemical reactivity of 3-Bromo-2-isopropoxypyridine is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond at the 3-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can form new carbon-carbon or carbon-heteroatom bonds.
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or vinyl-pyridine structures.
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Heck Coupling: Reaction with alkenes to introduce a vinyl group.
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Sonogashira Coupling: Reaction with terminal alkynes to form alkynylpyridines.
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Buchwald-Hartwig Amination: Reaction with amines to form 3-aminopyridine derivatives.
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Stille Coupling: Reaction with organostannanes.
The 2-isopropoxy group can influence the reactivity of the C-Br bond through steric and electronic effects. It may also serve as a coordinating group for the metal catalyst, potentially influencing the regioselectivity and efficiency of the reaction.
Caption: Potential cross-coupling reactions of 3-Bromo-2-isopropoxypyridine.
Role in Drug Discovery
The pyridine scaffold is a common motif in many approved drugs. The ability to functionalize the 3-position of the 2-alkoxypyridine core through the reactions described above makes 3-Bromo-2-isopropoxypyridine a valuable intermediate for generating libraries of novel compounds for lead discovery and optimization. The isopropoxy group can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability.
Safety and Handling
As with any chemical reagent, 3-Bromo-2-isopropoxypyridine should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-Bromo-2-isopropoxypyridine is a versatile building block with significant potential in organic synthesis and drug development. Its utility stems from the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position of the pyridine ring. While direct experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis and application based on established chemical principles and data from closely related analogs.
